Arglecin

Descripción

Historical Context of Natural Product Discovery

The history of natural product discovery is deeply intertwined with the development of chemistry and medicine. For centuries, humans have utilized compounds derived from plants, animals, and microorganisms for various purposes, including healing. The systematic study of these natural sources began to flourish with the advent of modern chemical techniques, allowing for the isolation and characterization of pure compounds responsible for observed biological effects. This led to the identification of numerous pharmaceuticals, such as penicillin from fungi and aspirin (B1665792) from willow bark, highlighting the immense potential of nature as a source of novel chemical entities. The exploration of microorganisms, in particular, has been a fruitful area of research, yielding a significant number of antibiotics, immunosuppressants, and other valuable therapeutic agents.

Early Investigations and Initial Isolation of Arglecin

This compound was initially isolated from a strain of Streptomyces toxytricini. cdnsciencepub.comcdnsciencepub.com Early investigations focused on cultivating this microorganism and developing methods to extract and purify the compound. Research by MacDonald and Bishop in 1977 detailed the requirements for maximum production of this compound by Streptomyces toxytricini, noting that supplements of L-arginine and L-leucine were necessary. cdnsciencepub.comcdnsciencepub.com Their work indicated that this compound was derived to a major extent from these amino acids, as demonstrated through 14C-labeling experiments. cdnsciencepub.comcdnsciencepub.com Various related compounds were also synthesized by the organism and subsequently isolated. cdnsciencepub.comcdnsciencepub.com The initial isolation and chemical structure of this compound were reported in the early 1970s. waset.orgfrontiersin.orgpreprints.orgresearchgate.netnih.gov

Evolution of Structural Elucidation for this compound

The determination of this compound's chemical structure was a critical step following its isolation. Early structural investigations utilized techniques available at the time, including natural-abundance carbon-13 and proton magnetic resonance methods. cdnsciencepub.comcdnsciencepub.com These spectroscopic techniques were instrumental in piecing together the molecular architecture of this compound. Initially, a structure was proposed in 1971. waset.orgfrontiersin.org However, a revised structure for this compound was later reported in 1972. waset.orgfrontiersin.orgpreprints.orgresearchgate.netnih.gov This revision highlights the iterative nature of structural elucidation, where advancements in analytical techniques and further experimental data can lead to refinements in the understanding of a molecule's precise connectivity and stereochemistry. Modern structural elucidation often involves a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which provide detailed information about the atomic arrangement and bonding within a molecule. news-medical.netmdpi.comresearchgate.netmdpi.comtaylorandfrancis.com

Significance of this compound within the Pyrazinone Natural Product Class

This compound belongs to the class of pyrazinone natural products, which are characterized by a six-membered heterocyclic 2(1H)-pyrazinone ring. researchgate.net Pyrazinones represent a small family of natural products structurally related to diketopiperazines. researchgate.net They are widely distributed in various microorganisms, including fungi, actinomycetes, staphylococci, and myxobacteria, as well as sponges, indicating their biological and ecological significance. researchgate.netnih.govacs.orgmdpi.comvliz.benih.govnih.govresearchgate.net this compound is specifically a disubstituted 2(1H)-pyrazinone, a more commonly occurring type within this class. researchgate.net

Pyrazinone scaffolds are a common motif in natural products and exhibit a broad range of biological properties. nih.govacs.orgmdpi.com They have been noted for activities including kinase and protease inhibition and quorum sensing activity. nih.govacs.org Pyrazinones can function as signaling molecules in microbes, regulating various physiological processes such as biofilm formation and virulence. researchgate.netnih.govacs.orgacs.org The biosynthesis of pyrazinones often involves non-ribosomal peptide synthetases (NRPS). researchgate.netnih.govacs.orgmdpi.comnih.govnih.govacs.org this compound's structure, featuring a pyrazinone ring with specific side chains, places it within this significant group of natural products with diverse biological relevance. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

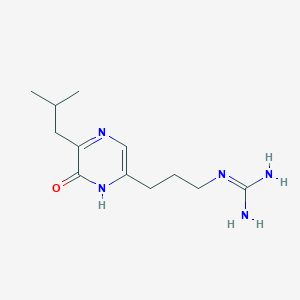

2-[3-[5-(2-methylpropyl)-6-oxo-1H-pyrazin-2-yl]propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O/c1-8(2)6-10-11(18)17-9(7-16-10)4-3-5-15-12(13)14/h7-8H,3-6H2,1-2H3,(H,17,18)(H4,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDWASFZARPWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=C(NC1=O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187689 | |

| Record name | Arglecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34098-41-4 | |

| Record name | Arglecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arglecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ecological and Microbial Sources of Arglecin and Analogues

Identification of Arglecin-Producing Microorganisms

The investigation into the natural origins of this compound has led to the identification of specific microbial producers, predominantly within the Streptomyces genus.

Streptomyces toxytricini as a Primary Producer

Streptomyces toxytricini has been identified as a primary producer of this compound. Early research established this link, demonstrating the organism's capability to synthesize and release this compound into culture filtrates. researchgate.net Studies have investigated the optimal conditions for this compound production by Streptomyces toxytricini, indicating that supplements of L-arginine and L-leucine in either yeast extract or synthetic medium enhance production. nih.govcdnsciencepub.com Radioactive labeling experiments using 14C have shown that this compound is derived to a major extent from these amino acids. nih.govcdnsciencepub.com

Discovery of this compound Analogues from Termite Gut-Associated Streptomyces Species

The exploration of unique ecological niches has revealed additional sources of this compound and its analogues. Termite guts, known to harbor diverse microbial communities, have been a fruitful area of investigation. nih.govresearchgate.netmdpi.com Streptomyces species isolated from the guts of termites have been found to produce this compound analogues. nih.govwaset.orgnih.gov For instance, a Streptomyces sp. strain USC 597, isolated from a termite gut, was found to produce arglecins B and C, along with actinofuranosin A, under solid-state fermentation. waset.org The structures of these compounds were determined using extensive NMR spectroscopic data. waset.org This discovery represented the first report of this compound analogues isolated from a termite gut-associated Streptomyces species. waset.org Termite guts are considered a feasible resource for bioprospecting for antibiotic-producing actinomycetes. nih.gov Studies have shown that Streptomyces species are a dominant genus among actinomycete isolates from termite guts. researchgate.netmdpi.com

Here is a table summarizing some this compound-related compounds and their microbial sources:

| Compound Name | Microbial Source | Notes |

| This compound | Streptomyces toxytricini | Production enhanced by L-arginine/L-leucine |

| This compound B | Termite gut-associated Streptomyces sp. USC 597 | Isolated under solid-state fermentation |

| This compound C | Termite gut-associated Streptomyces sp. USC 597 | Isolated under solid-state fermentation |

| 3-isobutyl-6-(3-aminopropyl)-2(1H)pyrazinone | Streptomyces toxytricini (old cultures) | Related compound |

| 3-isobutyl-6-(4-guanidinobutyl)-2-(1H)pyrazinone | Streptomyces toxytricini (L-homoarginine supplement) | Related compound |

| 3-butyl-6-(3-guanidinopropyl)-2(1H)pyrazinone | Streptomyces toxytricini (L-norleucine/L-arginine supplement) | Related compound |

Exploration of Other Commensal and Environmental Microbial Habitats

Beyond Streptomyces toxytricini and termite guts, researchers have explored other commensal and environmental microbial habitats for this compound and related compounds. Actinomycetes, particularly the genus Streptomyces, are prolific producers of bioactive secondary metabolites and are found in diverse environments, including soil, marine sediments, and as endophytes in plants and animals. nih.govmdpi.comvliz.beejbio.org

Marine-derived Streptomyces strains have also been investigated for the production of unusual 2(1H)-pyrazinones, the structural class to which this compound belongs. researchgate.netvliz.beresearchgate.net For example, a marine Streptomyces sp. designated SS99BA-2, isolated from marine sediments, was found to produce novel giovaninones, which are also 2(1H)-pyrazinone derivatives. vliz.beresearchgate.net While not this compound itself, the discovery of similar structures in marine environments highlights the potential for finding this compound or its analogues in such habitats. researchgate.netvliz.be

Endophytic bacteria, including Streptomyces species residing within plant tissues, represent another underexplored source of bioactive natural products. frontiersin.orgfrontiersin.org Studies on endophytic Streptomyces isolated from medicinal plants have shown potential for producing novel bioactive molecules. frontiersin.orgfrontiersin.org Although this compound production specifically from endophytic Streptomyces has not been extensively reported in the provided search results, the general capacity of these microbes to produce diverse secondary metabolites suggests they could be potential sources.

The adaptation of actinomycetes to various environmental conditions, including extreme habitats, can drive the evolution of strains with enhanced biosynthetic capabilities, making these niches interesting for bioprospecting. nih.gov

Strain Engineering for Enhanced this compound Production (Pre-clinical)

Efforts have been directed towards enhancing the production of valuable microbial metabolites through strain engineering. While specific details on strain engineering solely for this compound production in a pre-clinical context are not extensively detailed in the provided search results, the principles and techniques applied to enhance the production of other microbial compounds, particularly from Streptomyces, are relevant.

Metabolic engineering and synthetic biology approaches are widely used to improve the yields of secondary metabolites in microorganisms. elesztogenetika.comaciesbio.comfrontiersin.org This involves modifying metabolic pathways to redirect carbon flux towards the desired product, overexpressing key biosynthetic genes, or disrupting competing pathways. nih.govmdpi.comdiva-portal.org

For compounds like L-arginine, which is a precursor for this compound biosynthesis nih.govcdnsciencepub.com, strain engineering has been successfully applied in microorganisms like Corynebacterium glutamicum, Corynebacterium crenatum, and Escherichia coli to achieve high production titers. nih.govdiva-portal.org Strategies include random mutagenesis and systems metabolic engineering to rationally design overproducing strains. nih.govdiva-portal.org Overexpression of genes in the L-arginine biosynthetic pathway has led to enhanced production. nih.gov

While direct examples of engineered Streptomyces strains specifically for enhanced this compound production are not prominent in the search results, the success in engineering Streptomyces clavuligerus for increased clavulanic acid production mdpi.com and other microorganisms for amino acid overproduction nih.govdiva-portal.org demonstrates the feasibility of applying similar strain engineering strategies to Streptomyces toxytricini or other this compound producers. These strategies would likely involve optimizing the this compound biosynthetic pathway, improving precursor availability (like L-arginine and L-leucine), and potentially modifying regulatory elements to boost production. mdpi.com Pre-clinical strain engineering efforts would focus on laboratory-scale optimization of these genetic and metabolic modifications to achieve higher this compound yields before considering larger-scale production.

Here is a table illustrating general strain engineering strategies applicable to microbial production:

| Strategy | Description | Potential Application for this compound Production |

| Metabolic Pathway Engineering | Modifying genes and enzymes in biosynthetic pathways to increase product flux | Redirecting metabolic flux towards this compound biosynthesis |

| Gene Overexpression | Increasing the copy number or expression level of key biosynthetic genes | Overexpressing enzymes in the this compound biosynthetic pathway |

| Pathway Disruption | Inactivating genes involved in competing pathways or product degradation | Disrupting pathways that consume precursors or degrade this compound |

| Promoter Engineering | Modifying regulatory elements to enhance gene expression | Using strong or inducible promoters to drive expression of biosynthetic genes |

| Precursor Supply Optimization | Engineering the strain to produce more of the necessary precursor molecules | Enhancing the production of L-arginine and L-leucine |

Advanced Structural Elucidation and Characterization of Arglecin and Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is a cornerstone technique in the elucidation of organic molecule structures, providing detailed information about the connectivity and environment of atoms within a molecule. For Arglecin and its analogues, both one-dimensional and two-dimensional NMR techniques have been extensively applied to confirm proposed structures and determine unknown ones ctdbase.orgwaset.orgvliz.be.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments. ¹H NMR spectra reveal the number of distinct proton environments, their relative integrations, and their coupling patterns, which indicate neighboring protons waset.orgvliz.be. ¹³C NMR spectra provide information on the carbon skeleton, showing signals for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon (CH₃, CH₂, CH, or quaternary) github.iodatapdf.com. While specific detailed ¹H and ¹³C NMR peak assignments for this compound were not extensively detailed in the immediate search results, the application of these techniques is fundamental to its characterization and that of its analogues waset.orgvliz.be. For related compounds, such as certain cyclic dipeptides, ¹H and ¹³C NMR data have been reported, providing chemical shift values characteristic of different functional groups and carbon types frontiersin.org.

Mass Spectrometry-Based Characterization of this compound and Related Compounds

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula and structural subunits. For this compound and related compounds, MS techniques have been employed for characterization and identification vliz.befrontiersin.orgnih.govpsu.edumdpi.combeilstein-journals.org. High-resolution mass spectrometry (HRMS), such as HR-ESI-MS, is particularly valuable as it can determine the exact mass of the molecule, allowing for the confident assignment of the molecular formula frontiersin.orgpsu.edu. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural insights by breaking down the molecule into smaller, characteristic ions mdpi.combeilstein-journals.org. This fragmentation data, in conjunction with NMR data, aids in piecing together the structure of the molecule. For example, HR-ESI-MS has been used to determine the molecular formulas of cyclic dipeptides, some of which are structurally related to the pyrazinone core of this compound frontiersin.org.

Identification and Structural Elucidation of Novel this compound Analogues

The discovery and characterization of novel analogues of natural products like this compound are often facilitated by spectroscopic methods. Arglecins B and C were identified and their structures elucidated from a Streptomyces species using a combination of high-throughput ¹H NMR metabolic fingerprinting and extensive 1D and 2D NMR spectroscopy waset.org. This demonstrates how NMR can be used not only for definitive structure elucidation but also in the initial stages of screening and dereplication to accelerate the discovery of new natural products and their analogues waset.org. The structural elucidation of these analogues involved the detailed interpretation of their NMR spectra, confirming variations in the side chains or the pyrazine (B50134) core compared to the parent this compound waset.org. Other pyrazinone analogues have also had their structures characterized using NMR spectroscopy and high-resolution mass spectrometry psu.edu.

Stereochemical Investigations of this compound and Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of structural characterization, particularly for biologically active compounds. While detailed stereochemical investigations specifically on this compound were not extensively highlighted in the search results, the importance of stereochemistry in related compounds and natural products is acknowledged frontiersin.orgbeilstein-journals.orgresearchgate.net. The biosynthesis of this compound from L-arginine and L-valine vliz.be suggests that the stereochemistry of these amino acid precursors would influence the stereochemistry of the resulting natural product. For some related compounds, determining stereochemistry can be challenging, especially when only small amounts are isolated vliz.be. Techniques such as total synthesis, guided by spectroscopic data, can be employed to confirm the absolute stereochemistry of complex natural products and their derivatives beilstein-journals.org. The study of stereochemistry in analogues, such as cyclic dipeptides, has shown that different stereoisomers can exhibit varied biological activities frontiersin.org.

Molecular Mechanisms of Action and Biological Interactions Pre Clinical Research

Modulation of Complement System Enzymes by Arglecin

Based on available scientific literature, there is no specific information detailing the direct modulation of complement system enzymes by this compound. Pre-clinical studies focusing on the in vitro or in vivo inhibition of the complement pathway or the specificity of this compound's interaction with complement proteins have not been identified in published research. Therefore, the following subsections cannot be populated with specific data.

In Vitro and In Vivo Studies of Complement Pathway Inhibition

Information not available in the reviewed scientific literature.

Specificity of this compound's Interaction with Complement Proteins

Information not available in the reviewed scientific literature.

Enzymatic Target Profiling for this compound and Pyrazinone Derivatives

This compound contains a piperazine-2,5-dione structure, which is related to the pyrazinone scaffold. Compounds based on the pyrazinone chemical structure have been identified as potent inhibitors of proteases, particularly trypsin-like serine proteases. google.com This class of enzymes plays a critical role in various physiological processes, including blood coagulation. ekb.eg

Research in the form of patents describes pyrazinone derivatives as having a direct and selective inhibitory effect on key serine proteases involved in the coagulation cascade. google.com The primary targets for this class of compounds include thrombin, plasmin, and Factor Xa. google.com The inhibition of these enzymes by pyrazinone-containing compounds suggests potential antithrombotic activity by preventing the formation of fibrin and blood platelet aggregation. google.com

Table 1: Serine Protease Targets of Pyrazinone Scaffolds

| Enzyme Class | Specific Target Examples | Physiological Role | Reference |

|---|---|---|---|

| Trypsin-like Serine Proteases | Thrombin | Converts fibrinogen to fibrin in blood clotting | google.com |

| Trypsin-like Serine Proteases | Plasmin | Breaks down fibrin in blood clots (fibrinolysis) | google.com |

| Trypsin-like Serine Proteases | Factor Xa | Activates prothrombin to thrombin in the coagulation cascade | google.com |

| Trypsin-like Serine Proteases | Chymotrypsin | Digestive enzyme | google.com |

| Trypsin-like Serine Proteases | Trypsin | Digestive enzyme | google.com |

There is currently no scientific literature available that documents a direct interaction between this compound or related pyrazinone derivatives and Mitogen-Activated Protein Kinases (MAPKs). The MAPK signaling pathways are crucial for transducing extracellular signals into intracellular responses that govern cellular processes like proliferation and differentiation, but a link to this compound has not been established in pre-clinical studies. youtube.comyoutube.com

Cellular and Subcellular Effects of this compound in Model Systems

The compound this compound is composed of an L-arginine molecule linked to a substituted piperazine-dione core. While specific studies on the cellular effects of the complete this compound compound are not available in the reviewed literature, the biological activities of its L-arginine component are well-documented. L-arginine is a semi-essential amino acid that serves as a precursor for a variety of biologically active molecules, profoundly influencing cellular and subcellular functions. nih.govresearchgate.neteurekaselect.com

One of the primary roles of L-arginine is to act as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). nih.govresearchgate.net NO is a critical signaling molecule that modulates numerous cellular processes, including endothelial function, vascular tone, platelet aggregation, and leukocyte adhesion. nih.govresearchgate.net

Furthermore, L-arginine metabolism is central to immune cell function. nih.gov It influences the activity of T-cells and the polarization of macrophages, playing a dual role as both an immunostimulatory and immunosuppressive agent depending on the specific biochemical environment. nih.gov Within T-cells, a sufficient supply of arginine is necessary for the proper expression of the T-cell receptor (TCR) complex and subsequent signal transduction upon activation. nih.gov Other metabolic pathways utilizing arginine produce compounds like polyamines and proline, which are essential for cell proliferation and wound healing. nih.govnih.gov

Table 2: Documented Cellular and Subcellular Effects of L-Arginine

| Cellular Process | Mechanism / Effect | Key Molecules Involved | Reference |

|---|---|---|---|

| Vasodilation & Endothelial Function | Serves as a substrate for nitric oxide (NO) synthesis. | Nitric Oxide Synthase (NOS), Nitric Oxide (NO) | nih.govresearchgate.net |

| Immune Modulation | Affects T-cell function and macrophage polarization. | T-cell receptor (TCR), various cytokines | nih.gov |

| Cell Proliferation | Acts as a precursor for polyamines (e.g., putrescine, spermine). | Ornithine, Polyamines | nih.govnih.gov |

| Protein Synthesis | Incorporated into newly synthesized proteins as a building block. | Aminoacyl-tRNA synthetases | nih.govnih.gov |

| Wound Healing | Serves as a precursor for proline, a key component of collagen. | Proline, Collagen | nih.gov |

An article on the chemical compound "this compound" focusing on its molecular mechanisms of action and biological interactions cannot be generated as requested. Despite extensive searches for preclinical research data pertaining to this compound and its chemical name, 3-isobutyl-6-(3-guanidinopropyl)-2(1H)pyrazinone, no specific information was found regarding its impact on enzyme activities, metabolic fluxes, receptor binding, or its role in microbial communication.

The search results confirm that this compound is a metabolite produced by the bacterium Streptomyces toxytricini and is synthesized from the amino acids L-arginine and L-leucine. It belongs to a class of compounds known as 2(1H)-pyrazinones. While research exists on other molecules within this class, particularly in the context of kinase inhibition, there is no available data detailing the specific biological or molecular activities of this compound itself.

Without access to studies presenting detailed research findings, such as enzyme inhibition constants (e.g., IC50 values), receptor binding affinities, or effects on microbial signaling pathways, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified outline. The foundational data required to construct the requested sections on molecular mechanisms and biological interactions of this compound is absent from the available search results.

Synthetic Chemistry and Derivatization Strategies for Arglecin

Development of Synthetic Routes for Arglecin

Synthetic routes for this compound typically focus on assembling the 2(1H)-pyrazinone ring system with the correct substituents. Several methods have been explored for the synthesis of pyrazinones, including those starting from acyclic compounds or utilizing α-amino acid derivatives. rsc.orgnih.gov

Synthesis from Acyclic Precursors

The synthesis of 2(1H)-pyrazinones can be achieved using acyclic starting materials. One general strategy involves the formation of the C-3–N-4 bond and a cyclization between N-1 and C-6 of the pyrazinone ring. An example of this approach involves the reaction of diethyl oxalate (B1200264) with 2,2-dimethoxyethylamine, followed by conversion to an N-benzyl-N′-(2,2-dimethoxyethyl)oxamide, which undergoes acid-catalyzed cyclization to form a pyrazinedione intermediate. rsc.orgnih.gov This intermediate can then be further functionalized.

Another method involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or α-aminoacetyl halide. Early applications of this method yielded pyrazinones with symmetrical substitution, but later variations allowed for the preparation of asymmetrically substituted derivatives. rsc.org

Utilization of α-Amino Acid-Derived Building Blocks

α-Amino acids and their derivatives serve as valuable building blocks for the synthesis of pyrazinones, including this compound. One historical approach involves the synthesis of pyrazinones from diketopiperazines, which are cyclic dimers of α-amino acids. For instance, the synthesis of this compound was reported to involve heating DL-alanyl-leucyl anhydride (B1165640) (a diketopiperazine derived from alanine (B10760859) and leucine) in phosphoryl chloride. This reaction yielded a mixture of chloropyrazines, from which a key intermediate, 2-chloro-3-isobutyl-6-methylpyrazine, was isolated. rsc.orgnih.gov Further steps were then required to convert the methyl group to the guanidino-propyl substituent found in this compound. rsc.org

Another significant approach utilizing α-amino acid-derived units is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This method forms bonds between N-1 and C-6 and between N-4 and C-5 of the pyrazinone ring. rsc.org

Chemical Modification and Derivatization of the this compound Scaffold

Chemical modification and derivatization of the this compound scaffold or related pyrazinone structures are undertaken to explore their chemical space, optimize properties, and investigate structure-activity relationships. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazinone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the pyrazinone core and its substituents affect biological activity. While specific detailed SAR data for this compound itself in the provided search results are limited, research on other pyrazinone derivatives highlights the importance of substituents at different positions of the pyrazinone ring for their activity against various biological targets, such as enzymes. nih.govsemanticscholar.org For example, studies on pyrazinone derivatives as inhibitors of enzymes like reverse transcriptase and thrombin have identified key structural features contributing to their inhibitory activity. semanticscholar.org The pyrazinone heterocycle has also been explored as a motif for developing kinase inhibitors, with SAR studies revealing potent compounds targeting kinases like PDGFR. researchgate.net

Synthesis of Analogues with Modified Side Chains or Ring Systems

The synthesis of this compound analogues involves modifying the side chains attached to the pyrazinone ring or altering the ring system itself. The synthetic route for this compound from DL-alanyl-leucyl anhydride involved the derivatization of the methyl group at position 6 of a pyrazine (B50134) intermediate into the nitroguanidino substituent over several steps, followed by hydrogenation and hydrolysis to yield this compound. rsc.org This demonstrates the ability to modify substituents on the pyrazinone core.

Analogues with modified side chains can be synthesized by starting with different amino acid precursors or by chemically modifying the existing side chains on a pre-formed pyrazinone scaffold. For instance, related compounds like argvalin, which also have a pyrazinone core and a guanidino-propyl side chain but differ in another substituent on the ring, have been synthesized from different diketopiperazine precursors (e.g., DL-alanyl-valyl anhydride for argvalin). rsc.orgnih.gov

The pyrazinone ring system itself can also be modified or incorporated into larger, more complex structures. Research on other natural products containing the pyrazinone core, such as dragmacidin D, illustrates the chemical diversity possible with this heterocyclic system. nih.govresearchgate.net

Advanced Research Methodologies and Biotechnological Applications

Omics Technologies in Arglecin Research

Omics technologies, such as genomics, metagenomics, and metabolomics, provide comprehensive datasets that are crucial for a holistic understanding of this compound production and its biological context.

Genomics and Metagenomics for Producer Strain Analysis

Genomics and metagenomics play a vital role in identifying and characterizing the microbial strains responsible for this compound biosynthesis. Genomic analysis of producer strains allows for the sequencing and annotation of their entire genetic material, revealing the genes involved in the biosynthetic pathways of secondary metabolites like this compound. Metagenomics, on the other hand, enables the study of microbial communities directly from their natural environments, providing insights into the diversity of potential this compound producers and the genetic potential within these communities. Tools like antiSMASH are widely used in genome mining to detect biosynthetic gene clusters (BGCs) that are likely responsible for the production of secondary metabolites. mdpi.combio.tools By analyzing the genomes of Streptomyces species, which are known producers of pyrazinone derivatives including this compound, researchers can identify these BGCs and gain clues about the enzymes and regulatory elements involved in this compound synthesis. frontiersin.org Metagenomic studies of diverse environments, such as marine sediments, can also uncover novel microbial strains with the genetic capacity to produce a wide range of secondary metabolites, potentially including new variants or producers of this compound. researchgate.net Strain-level metagenomic analysis tools can further resolve microbial communities to identify specific strains responsible for producing target compounds. unitn.itnih.govbiorxiv.org

Metabolomics for Characterization of this compound and Co-Metabolites

Metabolomics is essential for the comprehensive characterization of this compound and the identification of co-metabolites produced by the same organism or within the same biological system. This technology involves the large-scale study of small molecules (metabolites) within a biological sample. mdpi.com By analyzing the metabolome of this compound-producing cultures, researchers can confirm the presence of this compound, identify potential intermediates in its biosynthetic pathway, and discover other compounds produced concurrently. mdpi.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed in metabolomics studies. nih.govdiva-portal.org These methods allow for the separation, detection, and identification of a wide range of metabolites, providing a detailed metabolic fingerprint of the producing organism under various conditions. nih.gov Metabolomics can also be used to study the metabolic interplay between different microorganisms in co-culture, which can sometimes induce the production of novel metabolites, including those related to this compound. frontiersin.org Targeted metabolomics approaches can specifically quantify key compounds involved in related metabolic pathways, such as arginine metabolism, which may be linked to this compound biosynthesis. nih.govnih.gov

Computational Biology and Bioinformatics in this compound Studies

Computational biology and bioinformatics provide powerful tools for analyzing the vast datasets generated by omics technologies and for predicting and modeling biological processes related to this compound.

In Silico Prediction of Biosynthetic Pathways and Gene Clusters

Bioinformatics tools are extensively used for the in silico prediction of biosynthetic pathways and gene clusters involved in this compound production. By scanning genomic sequences for known motifs and domains associated with secondary metabolite biosynthesis, tools like antiSMASH can identify candidate BGCs. mdpi.combio.tools These tools analyze the genetic architecture of identified clusters and predict the type of compound they are likely to produce, such as non-ribosomal peptides or polyketides, based on the enzymes encoded within the cluster. mdpi.comresearchgate.net In the case of this compound, which is a pyrazinone derivative, bioinformatics can help pinpoint BGCs containing genes for non-ribosomal peptide synthetases (NRPS) and other enzymes involved in the assembly of its precursor amino acids and subsequent cyclization and modification. frontiersin.orgresearchgate.net In silico analysis can also help in understanding the evolutionary relationships between different biosynthetic pathways and predicting the functions of hypothetical genes within these clusters. nih.govresearchgate.netnih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between this compound and its potential biological targets at the molecular level. Molecular docking predicts the preferred binding orientation and affinity of a small molecule (ligand, e.g., this compound) to a protein target based on their 3D structures. jpionline.orgmdpi.comdergipark.org.tr This can provide insights into how this compound might interact with specific enzymes or receptors, helping to elucidate its mechanism of action or identify potential therapeutic targets. jpionline.orgmdpi.comresearchgate.net MD simulations extend docking studies by simulating the dynamic behavior of the molecule-target complex over time, providing a more realistic picture of their interactions, including conformational changes and the stability of the complex. plos.orgnih.govnih.govcerebras.aibonvinlab.org These simulations can help to understand the binding kinetics, identify key residues involved in the interaction, and assess the flexibility of the binding site. mdpi.complos.orgnih.gov While the provided search results mention molecular docking and dynamics in the context of other compounds and general principles jpionline.orgmdpi.comdergipark.org.trplos.orgnih.govnih.govcerebras.aibonvinlab.orgnih.gov, these techniques are directly applicable to studying this compound's interactions with any hypothesized protein targets, such as enzymes involved in metabolic pathways or receptors it might modulate.

Synthetic Biology and Metabolic Engineering for this compound Production

Synthetic biology and metabolic engineering approaches are employed to optimize and enhance the production of this compound in microbial hosts. Metabolic engineering involves modifying existing metabolic pathways in an organism to increase the yield of a desired compound. researchgate.netd-nb.infonih.govnih.gov This can involve overexpressing genes encoding key enzymes in the this compound biosynthetic pathway, blocking competing pathways that divert precursors, or introducing feedback inhibition-resistant enzymes. d-nb.infonih.govnih.gov Synthetic biology goes further by designing and constructing new biological parts, devices, and systems, or by redesigning existing ones, to achieve desired functions, such as the efficient production of a specific metabolite. wikipedia.orgembopress.orgfrontiersin.organr.fr For this compound production, synthetic biology could involve assembling the entire this compound biosynthetic gene cluster into a heterologous host organism, such as Escherichia coli or Corynebacterium glutamicum, which are commonly used as industrial production platforms. nih.govnih.gov This allows for controlled and potentially higher-level production compared to the native producer, which might be slow-growing or difficult to culture. nih.gov Strategies include optimizing gene expression levels, balancing metabolic fluxes, and engineering transport systems for efficient export of this compound from the cell. d-nb.infonih.gov Research in metabolic engineering for related compounds like L-arginine provides a foundation for developing similar strategies for this compound, given its structural relationship. researchgate.netd-nb.infonih.govnih.govnih.govnih.gov

Pathway Engineering for Enhanced Biosynthesis in Heterologous Hosts

Pathway engineering involves the modification or reconstruction of metabolic pathways in a host organism different from the native producer to improve the yield, purity, or accessibility of a target compound. This often includes identifying the relevant biosynthetic gene cluster (BGC) from the native organism and transferring it into a more tractable host, such as Escherichia coli or Saccharomyces cerevisiae nih.govrockefeller.edu. Strategies include optimizing the expression of pathway genes, balancing the metabolic flux towards the desired product, and minimizing the production of byproducts researchgate.net. For instance, heterologous expression systems have been established for compounds like argyrins, leading to significantly increased yields compared to native producers nih.gov. The selection of an appropriate heterologous host is crucial, as it must be able to grow quickly, be genetically tractable, and supply the necessary precursors and co-factors for the biosynthesis of the exogenous natural product rockefeller.edu.

Directed Evolution and Strain Improvement for this compound Yield

Directed evolution and strain improvement techniques aim to enhance desirable characteristics of a microbial strain, such as the yield of a specific metabolite. Directed evolution mimics natural selection in a laboratory setting through iterative cycles of genetic diversification (mutation) and selection under desired conditions nih.govjmb.or.krmdpi.com. This approach is particularly useful for complex phenotypes where the underlying genetic basis may not be fully understood nih.gov. Strain improvement can involve various techniques, including random mutagenesis using physical or chemical agents, followed by screening or selection for improved phenotypes pharmainfo.in. Adaptive evolution, also known as adaptive laboratory evolution, involves propagating a microbial population under selective pressure to enrich for fitter mutants with desired properties mdpi.com. These methods have been successfully applied to improve the production of various compounds and enhance microbial tolerance to challenging conditions jmb.or.krmdpi.compharmainfo.in.

Construction of Synthetic Genetic Circuits for this compound Regulation

Synthetic genetic circuits involve designing and constructing artificial gene networks within cells to control and regulate cellular processes, including the production of specific compounds zju.edu.cnnih.gov. These circuits can be engineered to respond to specific signals, time gene expression, or implement complex regulatory logic to optimize metabolic flux and product yield zju.edu.cn. Synthetic regulation can be a powerful tool for accessing natural products whose native gene clusters are silent or regulated in a complex manner zju.edu.cn. While the provided search results discuss the principles and potential applications of synthetic genetic circuits in metabolic engineering and the production of bio-based chemicals zju.edu.cnnih.govscielo.org.mx, and mention their use in regulating pathways like arginine biosynthesis biorxiv.org, specific applications for the regulation of this compound production were not found. Engineering microbial phenotypes through rewiring genetic networks can enhance compatibility with synthetic protein and metabolite production nih.gov.

Future Research Directions and Unexplored Avenues for Arglecin

Discovery of Novel Arglecin-like Compounds with Diverse Activities

The discovery of novel compounds structurally related to this compound, often referred to as analogues or derivatives, represents a significant area for future research. Natural product discovery efforts continue to identify new this compound analogues from microbial sources. For instance, arglecins B and C, along with actinofuranosin A, have been isolated from a termite gut-associated Streptomyces species. waset.org These discoveries highlight the potential for diverse biological activities within the this compound structural class.

Synthetic approaches also contribute to the exploration of novel this compound-like compounds. Methods for synthesizing pyrazinones from acyclic building blocks have been developed, allowing for the creation of this compound and its analogues. rsc.org Researchers have designed cyclic analogues incorporating a pyrazinone ring, which have shown antiproliferative activity in tumor cells and possess properties enabling them to cross biological barriers like the blood-brain barrier. rsc.org The incorporation of the pyrazinone heterocycle can increase lipophilicity, enhancing interaction with cell membranes and offering resistance to enzymatic degradation. rsc.org Structure-activity relationship (SAR) studies involving modifications to the pyrazinone core, such as incorporating various aminoalkyl groups, have led to the identification of compounds with potential biological properties. rsc.org The synthesis of this compound itself can involve heating DL-alanyl-leucyl anhydride (B1165640) in phosphoryl chloride. rsc.org Another route involves derivatizing a chloropyrazine intermediate. rsc.org

The ongoing discovery and synthesis of this compound analogues are crucial for identifying compounds with potentially enhanced or novel biological activities, expanding the therapeutic or research applications of this compound class.

Elucidation of Regulatory Networks Governing this compound Biosynthesis

Understanding the regulatory networks that govern this compound biosynthesis is essential for optimizing its production and potentially engineering novel analogues. Research indicates that the production of this compound by Streptomyces toxytricini is influenced by the availability of specific amino acid supplements, namely L-arginine and L-leucine. nih.govcdnsciencepub.com Radiolabeling experiments have demonstrated that this compound is derived to a major extent from these amino acids. nih.govcdnsciencepub.com

The biosynthesis of pyrazinones, including this compound, is thought to involve multidomain non-ribosomal peptide synthetase (NRPS) assembly lines. psu.edu This process likely involves the reduction of a dipeptide aldehyde intermediate followed by cyclization. psu.edu While the general chemical logic for the biosynthesis of pyrazinones has been proposed, the exhaustive details of the specific pathway for this compound are not as thoroughly explored compared to other biosynthetic routes like those for arginine. psu.eduresearchgate.net

Studies on the regulation of arginine biosynthesis in other microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, provide potential parallels for understanding this compound regulation. nih.govresearchgate.netscilit.comwikipathways.org In these organisms, arginine biosynthesis is subject to complex control mechanisms involving transcriptional repressors and activators that respond to arginine availability. nih.govresearchgate.netscilit.comwikipathways.org For example, the argR gene product in E. coli acts as a repressor of arginine biosynthesis genes. nih.govresearchgate.net In S. cerevisiae, the ArgR/Mcm1p complex represses transcription of arginine biosynthetic genes in the presence of arginine. scilit.comwikipathways.org

Future research should focus on identifying the specific genes and enzymes involved in the this compound biosynthetic pathway in Streptomyces toxytricini. Elucidating the transcriptional and post-transcriptional regulatory mechanisms, including the roles of specific amino acids like arginine and leucine (B10760876) as signaling molecules, would provide insights into controlling this compound production and potentially manipulating the pathway to produce desired analogues.

Advanced Structural Biology of this compound-Enzyme Complexes

Investigating the structural biology of this compound in complex with its target enzymes is crucial for understanding its mechanism of action at a molecular level and for rational drug design efforts. While specific protein targets for this compound are not extensively detailed in the provided search results, related compounds and concepts offer insights into potential research avenues.

This compound is a pyrazine (B50134) derivative, and pyrazines can interact with various biological targets. nih.gov The guanidine (B92328) group in this compound is notable, as guanidine-containing compounds can engage in significant interactions, including hydrogen bonds and ionic interactions, with proteins and nucleic acids. nih.govresearchgate.net

Structural studies of enzyme-ligand complexes, such as those involving arginase (an enzyme that hydrolyzes L-arginine), provide valuable methodologies. nih.govnih.gov For instance, the co-crystal structure of arginase 2 (ARG2) in complex with an inhibitory antibody has been solved to understand the mechanism of inhibition. nih.gov This study revealed how antibody binding induced conformational changes in ARG2, affecting the active site and impeding substrate binding. nih.gov Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are powerful tools for determining enzyme mechanisms and understanding catalytic pathways at atomic resolution. escholarship.org While X-ray crystallography provides details on protein residues and cofactors, it may not always resolve protonation states, where NMR and neutron crystallography can offer complementary information. escholarship.org

Future structural biology research on this compound should aim to identify its specific protein targets and solve the co-crystal or cryo-EM structures of this compound-target complexes. This would provide detailed information on binding modes, interaction sites, and conformational changes induced by this compound binding. Such structural insights are vital for structure-based drug design and the development of more potent and selective this compound analogues.

Development of Novel Research Tools and Probes Based on this compound

Developing novel research tools and probes based on this compound would significantly advance the study of its biological roles and mechanisms. Chemical probes are valuable small-molecule tools used to perturb and study biological processes, helping to determine the function of specific proteins and pathways. icr.ac.uknih.gov High-quality chemical probes are characterized by high potency and selectivity for their target protein, minimal off-target effects, and evidence of modulating protein function in living cells. icr.ac.uk

The development of this compound-based probes could involve chemical modifications to introduce tags for imaging, affinity purification, or activity-based profiling. For example, click chemistry handles or fluorescent labels could be incorporated into the this compound structure to track its distribution in cells or organisms and identify its binding partners. nih.gov Activity-based probes, designed to covalently label the active site of target enzymes, could help identify and characterize the functional targets of this compound.

The process of developing and validating chemical probes is rigorous, often involving expert review and characterization to ensure their reliability. icr.ac.uk Comparing novel probes to existing tools and clearly demonstrating their added value is important. nih.gov

Future research in this area should focus on the rational design and synthesis of this compound derivatives with appended chemical handles or labels. Rigorous validation of these probes in biological systems is necessary to confirm their specificity and utility as tools for studying this compound's interactions and effects. Such tools would be invaluable for dissecting the complex biological networks influenced by this compound.

Exploration of this compound's Role in Inter-species Interactions within Microbial Ecosystems

The role of this compound in the complex inter-species interactions within microbial ecosystems is an underexplored area. This compound is produced by Streptomyces toxytricini, a soil bacterium. nih.gov Microorganisms in diverse ecosystems, including soil and host-associated microbiomes, engage in intricate interactions mediated by a variety of chemical compounds, including secondary metabolites. nih.govmdpi.commpg.de

Secondary metabolites produced by soil bacteria play important ecological roles, including mediating interspecific interactions and competitor sensing. nih.gov These compounds can be volatile or soluble, with volatile organic compounds potentially facilitating long-distance interactions. nih.gov Microbial interactions within ecosystems can involve mutualism, competition, facilitation, and pathogenesis. vliz.be

Future research should investigate the ecological context of this compound production by Streptomyces toxytricini. This could involve studying the compound's effects on co-occurring microorganisms in co-culture experiments or in natural environments. Analyzing changes in microbial community composition and gene expression in the presence and absence of this compound could provide insights into its ecological function. Exploring whether this compound acts as an antimicrobial agent, a signaling molecule, or has other effects on microbial behavior would shed light on its role in shaping microbial ecosystems.

Q & A

Q. How can researchers address ethical considerations in this compound studies involving animal models?

- Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain ethics committee approval (e.g., IACUC) and include approval numbers in publications. Use the smallest sample size justified by power analysis and prioritize non-invasive endpoints (e.g., bioluminescence imaging over terminal blood draws). Reference and for ethical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.